molecular formula C20H25N3O3S B11545502 N-(4-Methylphenyl)-N-({N'-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

N-(4-Methylphenyl)-N-({N'-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Katalognummer: B11545502
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: PVYUCQCUHNFYQS-CIAFOILYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methylphenyl)-N-({N’-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-N-({N’-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide typically involves multiple steps:

    Formation of the Hydrazone: The reaction between 2,3,4-trimethylbenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Sulfonamide Formation: The hydrazone intermediate reacts with 4-methylbenzenesulfonyl chloride under basic conditions to form the final sulfonamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitro groups, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, sulfonamides are known for their antimicrobial properties. This compound may be investigated for its potential as an antibacterial or antifungal agent.

Medicine

Medicinal chemistry applications may include the development of new drugs targeting specific enzymes or receptors. The sulfonamide group is a common pharmacophore in many therapeutic agents.

Industry

In the industrial sector, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(4-Methylphenyl)-N-({N’-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Sulfanilamid: Ein einfaches Sulfonamid mit bekannten antibakteriellen Eigenschaften.

    Sulfamethoxazol: Ein weiteres Sulfonamid, das in Kombination mit Trimethoprim als Antibiotikum verwendet wird.

    N-(4-Methylphenyl)sulfonamid: Ein einfacherer Analogon mit ähnlichen strukturellen Merkmalen.

Einzigartigkeit

Die Einzigartigkeit von N-(4-Methylphenyl)-N-({N’-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazinecarbonyl}methyl)methansulfonamid liegt in seiner komplexen Struktur, die spezifische Bindungseigenschaften und biologische Aktivitäten verleihen kann, die bei einfacheren Sulfonamiden nicht zu beobachten sind.

Eigenschaften

Molekularformel

C20H25N3O3S

Molekulargewicht

387.5 g/mol

IUPAC-Name

2-(4-methyl-N-methylsulfonylanilino)-N-[(E)-(2,3,4-trimethylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H25N3O3S/c1-14-6-10-19(11-7-14)23(27(5,25)26)13-20(24)22-21-12-18-9-8-15(2)16(3)17(18)4/h6-12H,13H2,1-5H3,(H,22,24)/b21-12+

InChI-Schlüssel

PVYUCQCUHNFYQS-CIAFOILYSA-N

Isomerische SMILES

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=C(C(=C(C=C2)C)C)C)S(=O)(=O)C

Kanonische SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=C(C(=C(C=C2)C)C)C)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.